5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the thiol group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Disulfides or sulfoxides.
Reduction Products: Corresponding sulfides.
Scientific Research Applications
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study various biochemical pathways and interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions with aromatic amino acids, influencing protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it distinct from its chloro, methyl, and nitro analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFUSRGSRXPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353570 | |
Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-19-6 | |
Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.